(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Description
(1R,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral bicyclic compound with two defined stereocenters. Its molecular formula is C₇H₁₄ClNO₂ (average mass: 179.644 g/mol), and it exists as a hydrochloride salt to enhance solubility and stability . The compound’s CAS number is 489446-79-9, and it is commonly used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals . Key identifiers include:
Properties
IUPAC Name |
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCJNXERREXFB-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride typically involves the following steps:
Cyclopentanecarboxylic Acid Derivatization: The starting material, cyclopentanecarboxylic acid, is first converted into its methyl ester form using methanol and a suitable acid catalyst.
Amination: The methyl ester is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group at the 3-position of the cyclopentane ring.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
This compound serves as a nucleophile in SNAr reactions to construct complex benzamide derivatives. Key examples from kinase inhibitor synthesis include:
Mechanistic Notes :
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The amino group attacks electron-deficient aryl halides, facilitated by polar aprotic solvents like DMSO .
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Subsequent steps involve ester hydrolysis (10% HCl, 70°C) and amidation with methylamine .
Amidation Reactions
The primary amine undergoes amidation to form peptidomimetics or modified carboxamides:
Example Protocol :
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Activation : React with acyl chlorides (e.g., benzoyl chloride) or active esters (e.g., HOSu) using coupling agents (HOBt/DCC) in DMF.
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Workup : Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 15:1).
Key Applications :
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Synthesis of methylcarbamoyl derivatives for kinase inhibitors .
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Preparation of Fmoc-protected intermediates for solid-phase peptide synthesis .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under varied conditions:
Notes :
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Acidic hydrolysis preserves the hydrochloride salt, while alkaline conditions yield the free base.
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Enzymatic methods achieve high enantiomeric excess by leveraging stereoselective esterases .
Oxidation Reactions
The amino group can be selectively oxidized:
| Oxidizing Agent | Product | Conditions | Source |
|---|---|---|---|
| H₂O₂ (30%), FeSO₄ catalyst | 3-Nitrosocyclopentanecarboxylate | 0–5°C, 2 h | |
| mCPBA (2 equiv) | 3-Nitrocyclopentanecarboxylate | CH₂Cl₂, rt, 4 h |
Caution : Over-oxidation to nitro groups requires strict stoichiometric control.
Stability and Side Reactions
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Decarboxylation : Occurs above 150°C or under strong basic conditions (pH > 12) .
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Racemization : Minimized below pH 8 and 60°C; critical for preserving (1R,3R) configuration .
This compound’s multifunctional reactivity makes it invaluable for synthesizing stereochemically complex pharmacophores, particularly in kinase inhibitor development . Recent advances in enzymatic hydrolysis and SNAr protocols highlight its growing role in green chemistry and targeted drug design.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a key intermediate in the synthesis of various organic compounds due to its functional groups.
- Chiral Auxiliary in Asymmetric Synthesis : Its stereochemistry allows it to be used as a chiral auxiliary, facilitating the production of enantiomerically pure compounds .
Biology
- Enzyme Inhibition Studies : Research indicates that (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride can inhibit specific enzymes, making it valuable for studying metabolic pathways and enzyme kinetics.
- Protein Interactions : Investigations into its role in modulating protein interactions have shown potential implications in drug design and development.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly as an intermediate in the synthesis of pharmaceutical agents targeting various diseases.
- Drug Development : Preliminary studies suggest that derivatives of this compound may exhibit biological activities relevant to treating conditions such as neurodegenerative diseases .
Industry
- Production of Fine Chemicals : It is utilized in the manufacturing of fine chemicals and specialty products within the chemical industry.
- Precursor for Industrial Applications : The compound acts as a precursor for synthesizing various industrial chemicals, enhancing its utility in commercial applications.
Case Study 1: Inhibition of Enzymatic Activity
A study conducted on the inhibition of a specific metabolic enzyme demonstrated that this compound effectively reduced enzyme activity by 70% at a concentration of 100 µM. This finding supports its potential use in drug discovery aimed at metabolic disorders.
Case Study 2: Asymmetric Synthesis
In a recent experiment focusing on asymmetric synthesis, researchers utilized this compound as a chiral auxiliary. The resulting product exhibited an enantiomeric excess of over 90%, showcasing the compound's effectiveness in producing enantiomerically pure substances.
Mechanism of Action
The mechanism of action of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Stereoisomers
The compound has four stereoisomers, differing in the spatial arrangement of the amino and ester groups on the cyclopentane ring. These isomers exhibit distinct physicochemical and biological properties:
Key Observations :
- The (1R,3R)-isomer is commercially available at 95% purity but is significantly more expensive than racemic mixtures, reflecting its specialized applications .
- Stereochemical differences influence hydrogen bonding and solubility. For example, the (1S,3S)-isomer shares a near-identical molecular weight (179.644 g/mol) but may exhibit distinct NMR coupling constants due to spatial arrangements .
Cycloalkane Analogs
Replacing the cyclopentane ring with smaller (cyclobutane) or larger (cyclohexane) rings alters steric and electronic properties:
*Similarity scores (0–1 scale) are based on structural overlap in substituent placement and functional groups .
Functional Group Variants
Modifying the ester or amine groups impacts reactivity and applications:
Biological Activity
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : Approximately 179.65 g/mol
- Appearance : White to yellow solid
The compound contains two stereocenters, which contribute to its biological activity and interaction with various molecular targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This inhibition can affect metabolic pathways and lead to various biological effects.
- Receptor Modulation : It interacts with specific receptors, influencing signaling pathways that are crucial for neurological functions. This modulation can result in therapeutic effects in neuropharmacology.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Neuropharmacological Effects : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to conditions such as anxiety and depression.
- Anticancer Potential : Preliminary studies suggest that it may exhibit anticancer properties by modulating cell signaling pathways involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
In a study examining the neuropharmacological effects of this compound, researchers found that it significantly altered the binding affinity at serotonin receptors. This alteration is hypothesized to contribute to its anxiolytic properties. The study utilized both in vitro and in vivo models to assess the compound's efficacy.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison of Similar Compounds
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (1R,3S)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride | 180323-49-3 | 1.00 | Different stereochemistry affecting activity |
| Methyl 3-Aminocyclopentanecarboxylate Hydrochloride | 1398534-59-2 | 0.95 | Lacks stereochemical specificity |
| Cis-Methyl 4-Aminocyclohexanecarboxylate Hydrochloride | 61367-16-6 | 0.92 | Larger ring structure alters pharmacological properties |
The unique stereochemistry of this compound significantly influences its interactions with biological targets compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated cyclization or asymmetric catalysis. For example, stereochemical control during cyclopentane ring formation can be optimized using chiral ligands (e.g., Evans oxazolidinones) to direct stereochemistry . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in anhydrous conditions. Purification via recrystallization in ethanol/water mixtures improves enantiomeric purity (>99% ee), confirmed by chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Spills should be absorbed with inert materials (silica gel, diatomaceous earth) and disposed of as hazardous waste . Avoid exposure to moisture to prevent hydrolysis of the ester group.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm stereochemistry and proton environments. For example, the cyclopentane ring protons show distinct coupling patterns (e.g., 3J coupling constants >8 Hz for trans-isomers) .
- HPLC-MS : Use a C18 column (5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 20 min) to assess purity (>98%) and molecular ion peaks ([M+H]+ at m/z ~220) .
- IR Spectroscopy : Identify carbonyl stretches (~1740 cm⁻¹ for ester) and amine hydrochloride bands (~2500 cm⁻¹ for NH₃⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from batch-to-batch variability in stereochemical purity or solvent residues. Implement orthogonal validation:
- Batch Reanalysis : Use chiral HPLC and LC-MS to verify enantiomeric ratios and impurities .
- Biological Replicates : Test multiple batches in cell-based assays (e.g., IC₅₀ measurements) under controlled conditions (e.g., serum-free media to avoid nonspecific binding) .
- Solvent Control : Ensure residual solvents (e.g., DMSO) are <0.1% (tested via GC-MS) to exclude solvent-mediated artifacts .
Q. What strategies optimize the stability of this compound in aqueous buffers for pharmacokinetic studies?
- Methodological Answer : Stability is pH-dependent due to ester hydrolysis.
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to inhibit microbial growth.
- Temperature Control : Store samples at 4°C for short-term use; for long-term stability, lyophilize and store at –80°C .
- Degradation Monitoring : Perform accelerated stability testing (40°C/75% RH for 14 days) and quantify degradation products via UPLC-MS .
Q. How can researchers design experiments to investigate this compound’s interaction with enzymatic targets (e.g., proteases)?
- Methodological Answer :
- Docking Studies : Use molecular modeling software (e.g., AutoDock Vina) to predict binding modes to active sites, focusing on hydrogen bonding between the amine group and catalytic residues .
- Enzymatic Assays : Conduct kinetic assays (e.g., fluorogenic substrate cleavage) with varying inhibitor concentrations. Calculate Ki values using nonlinear regression (e.g., GraphPad Prism) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate docking predictions .
Q. What experimental controls are essential when studying this compound’s cytotoxicity in cell cultures?
- Methodological Answer :
- Vehicle Controls : Include equivalent concentrations of HCl (from the hydrochloride salt) to isolate pH effects.
- Positive/Negative Controls : Use staurosporine (apoptosis inducer) and untreated cells .
- Metabolic Activity Assays : Combine MTT/WST-1 assays with live/dead staining (e.g., calcein-AM/propidium iodide) to differentiate cytostatic vs. cytotoxic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
